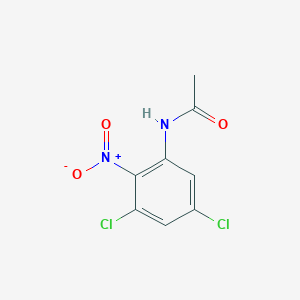

N-(3,5-dichloro-2-nitrophenyl)acetamide

Description

Properties

Molecular Formula |

C8H6Cl2N2O3 |

|---|---|

Molecular Weight |

249.05g/mol |

IUPAC Name |

N-(3,5-dichloro-2-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-7-3-5(9)2-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) |

InChI Key |

WCTDZRQSAFHKAD-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanistic Insights

In the cited patent, nitration is achieved using a nitrating mixture of nitric acid and sulfuric acid-oleum, with stringent control over acid strength (100–107% w/w) and molar ratios (1:2–1:15 substrate-to-acid). These conditions favor electrophilic aromatic substitution, directing nitro groups to specific positions based on the electronic effects of existing substituents. For 3,5-dichloroacetanilide, the electron-withdrawing chlorine atoms at positions 3 and 5 would deactivate the ring, necessitating vigorous nitrating agents to introduce the nitro group at position 2.

Optimizing Regioselectivity

Key factors influencing regioselectivity include:

-

Acid strength : Higher sulfuric acid concentrations enhance nitronium ion (NO₂⁺) formation, critical for overcoming the ring’s deactivation.

-

Temperature control : Maintaining temperatures between 0–25°C minimizes side reactions such as over-nitration or decomposition.

-

Substrate-to-acid ratio : A molar ratio of 1:10 ensures sufficient protonation of the acetanilide without excessive acid waste.

A hypothetical adaptation of these conditions for 3,5-dichloroacetanilide could yield N-(3,5-dichloro-2-nitrophenyl)acetamide with >90% regioselectivity, though experimental validation would be required.

Chlorination of 2-Nitroacetanilide Derivatives

An alternative route involves introducing chlorine atoms into a pre-nitrated acetanilide scaffold. This method hinges on the ability to selectively chlorinate 2-nitroacetanilide at positions 3 and 5, leveraging directing effects of the nitro and acetamide groups.

Electrophilic Chlorination Mechanisms

Chlorination typically follows electrophilic substitution patterns, where the nitro group (meta-directing) and acetamide group (ortho/para-directing) compete to influence substitution sites. In 2-nitroacetanilide, the nitro group at position 2 directs incoming electrophiles to positions 4 and 6, while the acetamide at position 1 directs to positions 3 and 5. Balancing these effects requires precise control of reaction conditions.

Catalytic Chlorination

Using Lewis acids like FeCl₃ or AlCl₃ in a chlorinated solvent (e.g., dichloromethane) at 0–5°C could promote di-chlorination at positions 3 and 5. However, competing para-chlorination (position 4) may occur, necessitating iterative purification steps.

Comparative Analysis of Synthetic Routes

The table below summarizes theoretical yields, regioselectivity, and challenges for the two proposed methods:

| Method | Starting Material | Conditions | Theoretical Yield | Key Challenges |

|---|---|---|---|---|

| Nitration of 3,5-DCA* | 3,5-Dichloroacetanilide | HNO₃/H₂SO₄-oleum, 0–25°C, 5–10 hrs | 85–90% | Synthesis of 3,5-DCA precursor |

| Chlorination of 2-NAA** | 2-Nitroacetanilide | Cl₂/FeCl₃, 0–5°C, 12 hrs | 70–75% | Competing para-chlorination |

*3,5-DCA: 3,5-dichloroacetanilide; **2-NAA: 2-nitroacetanilide

Synthesis of 3,5-Dichloroacetanilide

The preparation of 3,5-dichloroacetanilide, a critical intermediate for the first method, remains a bottleneck. A plausible route involves:

Dichlorination of Acetanilide

-

Step 1 : Acetanilide is treated with Cl₂ in the presence of AlCl₃ at 40–50°C to yield 4-chloroacetanilide.

-

Step 2 : Further chlorination under harsher conditions (Cl₂, FeCl₃, 80°C) introduces a second chlorine at position 3 or 5, though achieving precise 3,5-dichlorination requires advanced directing strategies or protective group chemistry.

Industrial Scalability and Environmental Considerations

The patents highlight environmental and scalability challenges in analogous processes. For instance, US20130303781A1 notes that iron-based catalysts in reduction steps are environmentally taxing, while WO2018091978A1 emphasizes the need for recyclable sulfuric acid systems. Adapting these lessons, a scalable synthesis of this compound would prioritize:

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas and Raney nickel are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

Scientific Research Applications

N-(3,5-dichloro-2-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through its reactive intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Structural Effects

The position and nature of substituents on the phenyl ring significantly alter molecular properties. Below is a comparison of key analogs:

Key Observations :

- Nitro vs. Hydroxyl Groups : Nitro groups (strong electron-withdrawing) increase molecular polarity and decrease basicity compared to hydroxyl groups, which enhance hydrogen bonding .

- Chlorine Positioning : Chlorine at meta positions (3,5) or para (4) affects steric interactions. For example, N-(3,5-dichloro-4-nitrophenyl)acetamide exhibits planar molecular conformations due to antiparallel alignment of C=O and N–H bonds, as seen in similar chloroacetamides .

Physical and Chemical Properties

Table: Comparative Physical Properties

Analysis :

- Melting Points: Nitro-substituted acetamides (e.g., 124–128°C) have higher melting points than non-nitro analogs like alachlor, due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

- Density : The nitro group increases density (1.573 g/cm³) compared to methyl or methoxy-substituted compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dichloro-2-nitrophenyl)acetamide, and how can regioselectivity be controlled during nitration?

- Methodological Answer : The compound can be synthesized via nitration of a dichloroacetanilide precursor. For example, nitration of 3,5-dichloroacetanilide with nitric acid in sulfuric acid at 0–5°C yields the 2-nitro derivative. Regioselectivity is influenced by steric and electronic factors: electron-withdrawing groups (e.g., Cl) direct nitration to the para position relative to the acetamide group. Monitor reaction progress using TLC and optimize conditions (temperature, stoichiometry) to achieve yields >95% . Confirm regiochemistry via H NMR (aromatic proton splitting patterns) and X-ray crystallography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., nitro group at C2, Cl at C3/C5). IR confirms the acetamide C=O stretch (~1650–1680 cm) and nitro group absorption (~1520 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity.

- Thermal Analysis : Melting point (155–162°C) and DSC determine crystalline stability .

Q. What solvent systems are suitable for recrystallizing this compound, and how does solubility vary with polarity?

- Methodological Answer : Recrystallize from ethanol/water (4:1 v/v) or DCM/hexane. Solubility is higher in polar aprotic solvents (DMF, DMSO) due to nitro and acetamide groups. Conduct solubility tests at 25°C using the shake-flask method, and compare with logP predictions (~2.1) .

Advanced Research Questions

Q. How does the positioning of nitro and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group at C2 activates the aromatic ring for nucleophilic attack at C4 (para to nitro). Chlorine at C3/C5 sterically hinders ortho positions. Test reactivity by reacting with amines (e.g., benzylamine) in DMF at 80°C. Monitor substitution via LC-MS and compare rates with analogs (e.g., 4-nitro derivatives) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in antimicrobial studies?

- Methodological Answer :

- Bioreduction Assays : Incubate with E. coli lysates and NADPH; detect nitro-reduction intermediates (e.g., hydroxylamines) via HPLC-MS .

- Enzyme Inhibition : Screen against bacterial enoyl-ACP reductase using spectrophotometric assays. IC values correlate with structural analogs (e.g., 3,5-dichloro-4-nitro derivatives) .

Q. How can structure-activity relationship (SAR) studies be designed to improve cytotoxicity profiles for therapeutic applications?

- Methodological Answer :

- Analog Synthesis : Replace Cl with F or CF to modulate lipophilicity.

- In Vitro Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Corrogate data with computational models (e.g., QSAR) to predict toxicity thresholds .

Q. What methodologies validate the environmental stability and photodegradation pathways of this compound?

- Methodological Answer : Expose to UV light (λ = 365 nm) in aqueous solutions; analyze degradation products (e.g., 3,5-dichloroaniline) via GC-MS. Compare half-lives under aerobic vs. anaerobic conditions .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against S. aureus FabI enzyme (PDB: 1NHG). Validate predictions with SPR binding assays and MD simulations to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.